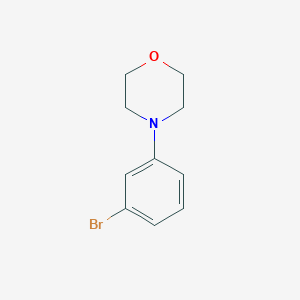

4-(3-Bromophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMIVKDXRGZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406901 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-82-5 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)morpholine

This technical guide provides a comprehensive overview of a common and effective protocol for the synthesis of 4-(3-Bromophenyl)morpholine, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and a visual representation of the workflow.

Introduction

4-(3-Bromophenyl)morpholine is a morpholine derivative containing a bromophenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the morpholine ring in bioactive molecules and the utility of the aryl bromide as a handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a prominent example.[1] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1]

Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of 4-(3-Bromophenyl)morpholine is accomplished via a palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and morpholine. This transformation is facilitated by a palladium catalyst, a phosphine ligand (R-BINAP), and a base (sodium tert-butoxide) in an appropriate solvent.[3] The general reaction scheme is presented below.

Caption: General reaction scheme for the synthesis of 4-(3-Bromophenyl)morpholine.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 4-(3-Bromophenyl)morpholine.[3]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.91 | 50 g | 0.21 mol |

| Morpholine | C₄H₉NO | 87.12 | 15.89 mL | 0.19 mol |

| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | - |

| R-BINAP | C₄₄H₃₂P₂ | 622.68 | 1.32 g | 0.0021 mol |

| Palladium(0) dibenzylideneacetone | C₁₇H₁₄O Pd | 575.62 | 0.640 g | 0.006 mol |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C₉H₁₆N₂ | 152.24 | 25.8 mL | 0.17 mol |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 30.55 g | 0.32 mol |

Procedure:

-

Under an argon atmosphere, add 1,3-dibromobenzene (50 g, 0.21 mol) and morpholine (15.89 mL, 0.19 mol) to a reaction flask containing 200 mL of anhydrous toluene via syringe.[3]

-

After thorough mixing, sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).[3]

-

Stir the reaction mixture at 60 °C.[3]

-

Add sodium tert-butoxide (30.55 g, 0.32 mol) and increase the reaction temperature to 100 °C.[3]

-

Continue the reaction overnight with stirring.[3]

Work-up and Purification:

-

Upon completion of the reaction, dilute the suspension with ethyl acetate.[3]

-

Filter the mixture through diatomaceous earth.[3]

-

Wash the organic phase sequentially with water and brine.[3]

-

Dry the organic phase over anhydrous magnesium sulfate.[3]

-

Concentrate the solution under reduced pressure to remove the solvent.[3]

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1).[3]

Results and Characterization

The protocol described yields 4-(3-Bromophenyl)morpholine as a yellow oil.[3]

Quantitative Data:

| Product | Yield (g) | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (ES+) |

| 4-(3-Bromophenyl)morpholine | 36.5 g | 71% | C₁₀H₁₂BrNO | 242.11 | m/z 242 ([M+H]⁺) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-(3-Bromophenyl)morpholine.

Caption: Workflow for the synthesis of 4-(3-Bromophenyl)morpholine.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a highly effective method, other cross-coupling reactions could potentially be employed for the synthesis of 4-(3-Bromophenyl)morpholine. These include the Ullmann condensation, which is a copper-catalyzed reaction that typically requires higher temperatures.[4] However, modern advancements have introduced soluble copper catalysts that can improve reaction conditions.[4] Another approach could be nucleophilic aromatic substitution (SNA), though this generally requires the aromatic ring to be activated by strong electron-withdrawing groups, which is not the case for 1,3-dibromobenzene.[5][6]

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of 4-(3-Bromophenyl)morpholine using the Buchwald-Hartwig amination. The presented methodology, including reaction conditions, work-up, and purification, offers a robust route to this important chemical intermediate. The clear presentation of quantitative data and the visual workflow diagram are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-(3-Bromophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Bromophenyl)morpholine. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(3-Bromophenyl)morpholine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 1H | Ar-H |

| ~7.0-7.1 | Multiplet | 2H | Ar-H |

| ~6.8-6.9 | Multiplet | 1H | Ar-H |

| ~3.8-3.9 | Triplet | 4H | -O-CH₂- |

| ~3.1-3.2 | Triplet | 4H | -N-CH₂- |

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C (C-N) |

| ~131 | Ar-C (C-H) |

| ~124 | Ar-C (C-H) |

| ~123 | Ar-C (C-Br) |

| ~121 | Ar-C (C-H) |

| ~116 | Ar-C (C-H) |

| ~67 | -O-CH₂- |

| ~49 | -N-CH₂- |

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (morpholine) |

| ~1600-1585 | Medium-Strong | Aromatic C=C stretch |

| ~1500-1400 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-N stretch |

| ~1120-1080 | Strong | C-O-C stretch (ether) |

| ~1100-1000 | Medium | C-N stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

| ~600-500 | Medium-Strong | C-Br stretch |

Note: Predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 242 | [M+H]⁺ |

| 241/243 | [M]⁺ (Isotopic pattern for Br) |

Data sourced from available literature[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of 4-(3-Bromophenyl)morpholine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be homogeneous.

-

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of 4-(3-Bromophenyl)morpholine directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

The following outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution of 4-(3-Bromophenyl)morpholine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

-

Instrumentation: The sample is introduced into the ESI source, typically via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 4-(3-Bromophenyl)morpholine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-(3-Bromophenyl)morpholine.

References

Physical and chemical properties of 4-(3-Bromophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core physical and chemical properties of 4-(3-Bromophenyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This guide includes tabulated physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery. Visual diagrams are provided to illustrate key processes and relationships, serving as a technical resource for professionals in the field.

Core Chemical and Physical Properties

4-(3-Bromophenyl)morpholine is a substituted aromatic morpholine derivative. Its core structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Compound Identification

This table summarizes the key identifiers for 4-(3-Bromophenyl)morpholine.

| Identifier | Value | Citations |

| Chemical Name | 4-(3-Bromophenyl)morpholine | [1][2] |

| Synonyms | 1-Bromo-3-(morpholin-4-yl)benzene, N-(3-Bromophenyl)morpholine | [2][3] |

| CAS Number | 197846-82-5 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][3][4] |

| Molecular Weight | 242.11 g/mol | [1][3] |

| MDL Number | MFCD04112585 | [1][4] |

A hydrochloride salt version of this compound also exists with CAS Number 197846-83-6 and a molecular formula of C₁₀H₁₃BrClNO.[5][6]

Physicochemical Data

The following table outlines the known experimental and predicted physical and chemical properties of 4-(3-Bromophenyl)morpholine.

| Property | Value | Data Type | Citations |

| Appearance | Yellow oil / Clear, brown liquid | Experimental | [1][2][3] |

| Boiling Point | 341.1 °C at 760 mmHg | Predicted | [2] |

| Density | 1.433 g/cm³ | Predicted | [2] |

| pKa | 4.02 ± 0.40 | Predicted | [2] |

| Purity | 95% - 96% | Experimental | [3][4] |

Experimental Protocols

Synthesis of 4-(3-Bromophenyl)morpholine

A common method for the synthesis of 4-(3-Bromophenyl)morpholine is through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Materials:

-

1,3-Dibromobenzene (50 g, 0.21 mol)

-

Morpholine (15.89 mL, 0.19 mol)

-

Anhydrous Toluene (200 mL)

-

R-BINAP (1.32 g, 0.0021 mol)

-

Palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (25.8 mL, 0.17 mol)

-

Sodium tert-butoxide (30.55 g, 0.32 mol)

-

Ethyl acetate

-

Diatomaceous earth

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Under an argon atmosphere, add 1,3-dibromobenzene and morpholine to a reaction flask containing anhydrous toluene.[1]

-

After mixing, sequentially add R-BINAP, palladium(0) dibenzylideneacetone, and DBU to the reaction mixture.[1]

-

Stir the mixture at 60 °C.[1]

-

Add sodium tert-butoxide and increase the reaction temperature to 100 °C.[1]

-

Continue the reaction overnight with stirring.[1]

-

Upon completion, dilute the suspension with ethyl acetate and filter it through diatomaceous earth.[1]

-

Wash the organic phase sequentially with water and brine.[1]

-

Dry the organic phase over anhydrous magnesium sulfate.[1]

-

Concentrate the solution under reduced pressure to remove the solvent.[1]

-

Purify the crude product via silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1).[1]

-

The final product is obtained as a yellow oil (yield: 71%).[1] Mass spectrometry (ES+) should show a molecular ion peak at m/z 242 ([M+H]+).[1]

Caption: Synthesis workflow for 4-(3-Bromophenyl)morpholine.

Reactivity, Stability, and Storage

Stability and Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere.[2] It is typically supplied as a liquid or oil.[2][3]

Reactivity: The bromine atom on the phenyl ring and the nitrogen atom of the morpholine ring are the primary sites of reactivity. The aromatic bromine allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for introducing the morpholinophenyl moiety into larger molecules. The morpholine nitrogen is a weak base and can be protonated to form salts, such as 4-(3-Bromophenyl)morpholine HCl.[5]

Pharmacological Relevance and Applications in Drug Development

While specific signaling pathways for 4-(3-Bromophenyl)morpholine are not extensively documented in public literature, the morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[7] Morpholine-containing compounds are integral to numerous drugs and clinical candidates, often enhancing pharmacokinetic properties like aqueous solubility and metabolic stability.[7][8]

Derivatives of morpholine have demonstrated a wide array of biological activities, targeting the central nervous system (CNS), and showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[8][9][10] 4-(3-Bromophenyl)morpholine serves as a key building block for synthesizing more complex molecules for evaluation in these therapeutic areas.[11][12] Its structure allows for facile modification, enabling researchers to explore structure-activity relationships (SAR) in the development of novel drugs.[10]

References

- 1. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 2. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [amp.chemicalbook.com]

- 3. 4-(3-Bromophenyl)morpholine | CymitQuimica [cymitquimica.com]

- 4. 4-(3-Bromophenyl)morpholine - Amerigo Scientific [amerigoscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. chemimpex.com [chemimpex.com]

- 12. s3.smu.edu [s3.smu.edu]

Solubility Profile of 4-(3-Bromophenyl)morpholine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Bromophenyl)morpholine, a versatile intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility in various organic solvents. It further details a standardized experimental protocol for accurately determining its solubility profile. This guide is intended to equip researchers with the necessary knowledge to effectively utilize 4-(3-Bromophenyl)morpholine in their experimental workflows.

Introduction

4-(3-Bromophenyl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a bromophenyl group. Its structural attributes, including the presence of both polar (ether and amine functionalities in the morpholine ring) and nonpolar (bromophenyl group) moieties, suggest a varied solubility profile in organic solvents. Understanding this profile is critical for its application in chemical synthesis, purification, formulation, and various analytical procedures. The principles of "like dissolves like" dictate that its solubility will be highest in solvents with similar polarity.

Physicochemical Properties of 4-(3-Bromophenyl)morpholine

A summary of the key physicochemical properties of 4-(3-Bromophenyl)morpholine is presented in Table 1. These properties are essential for understanding its solubility behavior and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of 4-(3-Bromophenyl)morpholine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| Appearance | Yellow oil | [1] |

| Boiling Point | 341.1 °C at 760 mmHg | [2] |

| CAS Number | 197846-82-5 | [1] |

Theoretical Solubility Profile

Based on its molecular structure, a qualitative solubility profile of 4-(3-Bromophenyl)morpholine in common organic solvents can be predicted. The morpholine ring introduces polarity and the capacity for hydrogen bonding, while the bromophenyl group contributes to its nonpolar character.

-

High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like alcohols (methanol, ethanol, isopropanol) due to the potential for hydrogen bonding.

-

Moderate Solubility: Likely in less polar solvents like toluene and diethyl ether.

-

Low Solubility: Expected in highly nonpolar solvents such as hexane and cyclohexane, and in highly polar solvents like water, where the hydrophobic bromophenyl group would dominate.

Recommended Organic Solvents for Solubility Testing

For researchers intending to quantify the solubility of 4-(3-Bromophenyl)morpholine, a selection of solvents spanning a range of polarities is recommended. Table 2 provides a list of suitable organic solvents for such studies.

Table 2: Recommended Organic Solvents for Solubility Determination

| Solvent | Polarity (Dielectric Constant) | Type | Rationale for Inclusion |

| Hexane | 1.88 | Nonpolar | To determine solubility in a nonpolar environment. |

| Toluene | 2.38 | Nonpolar | Represents aromatic hydrocarbon solvents. |

| Diethyl Ether | 4.34 | Nonpolar | A common, slightly polar ether solvent. |

| Ethyl Acetate | 6.02 | Polar Aprotic | A moderately polar ester solvent. |

| Acetone | 20.7 | Polar Aprotic | A common polar aprotic ketone solvent. |

| Isopropanol | 19.9 | Polar Protic | A representative secondary alcohol. |

| Ethanol | 24.5 | Polar Protic | A common polar protic solvent. |

| Methanol | 32.7 | Polar Protic | A highly polar protic solvent. |

| Acetonitrile | 37.5 | Polar Aprotic | A polar aprotic solvent with a strong dipole moment. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | A highly polar aprotic solvent, often used for poorly soluble compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 4-(3-Bromophenyl)morpholine in an organic solvent using the widely accepted shake-flask method.[3][4]

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in equilibrium with any undissolved solid.[3] This protocol describes the steps to achieve this equilibrium and subsequently quantify the solute's concentration.

Materials and Equipment

-

4-(3-Bromophenyl)morpholine (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

Detailed Procedure

-

Preparation : Add an excess amount of 4-(3-Bromophenyl)morpholine to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[3] Record the exact mass of the compound added.

-

Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration : Securely seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically between 24 and 72 hours.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation : After equilibration, cease agitation and allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary.[4]

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to ensure no solid particles are transferred.

-

Dilution : Immediately dilute the collected sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analysis : Quantify the concentration of 4-(3-Bromophenyl)morpholine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound in the same solvent is required.[3]

-

Calculation : Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

Factors Influencing Solubility

-

Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

-

Solvent Polarity : As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Purity of Compound and Solvent : Impurities can affect the measured solubility. High-purity materials should be used for accurate determinations.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of 4-(3-Bromophenyl)morpholine in organic solvents. While quantitative data is sparse, the provided theoretical background and detailed experimental protocol will enable researchers to generate reliable solubility data tailored to their specific needs. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

4-(3-Bromophenyl)morpholine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 4-(3-Bromophenyl)morpholine, a compound of interest in medicinal chemistry and drug discovery. While the morpholine scaffold is a well-established pharmacophore, and the related isomer 4-(4-bromophenyl)morpholine is recognized as a versatile building block, specific biological data for the 3-bromo isomer is not extensively documented in publicly available literature. This guide consolidates the available physicochemical data and a detailed experimental protocol for its synthesis to serve as a foundational resource for researchers.

Chemical Identity and Properties

4-(3-Bromophenyl)morpholine is a substituted aromatic heterocyclic compound. Its core structure consists of a morpholine ring attached to a brominated phenyl group at the meta position.

Table 1: Physicochemical Properties of 4-(3-Bromophenyl)morpholine

| Property | Value | Reference(s) |

| CAS Number | 197846-82-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| Appearance | Clear, brown liquid | |

| Purity | Typically ≥95% | [1] |

Synthesis of 4-(3-Bromophenyl)morpholine

A reliable method for the synthesis of 4-(3-Bromophenyl)morpholine involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach provides a good yield of the target compound.

Experimental Protocol

Materials:

-

1,3-Dibromobenzene

-

Morpholine

-

Anhydrous Toluene

-

R-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Palladium(0) dibenzylideneacetone (Pd₂(dba)₃)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Sodium tert-butoxide

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Argon gas

Procedure: [2]

-

To a reaction flask under an argon atmosphere, add anhydrous toluene (200 mL).

-

Add 1,3-dibromobenzene (50 g, 0.21 mol) and morpholine (15.89 mL, 0.19 mol) to the flask via syringe.

-

After thorough mixing, sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).

-

Stir the reaction mixture at 60 °C.

-

Add sodium tert-butoxide (30.55 g, 0.32 mol) and increase the reaction temperature to 100 °C.

-

Continue the reaction overnight with stirring.

-

Upon completion, dilute the suspension with ethyl acetate and filter through diatomaceous earth.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1) to yield 4-(3-bromophenyl)morpholine as a yellow oil (36.5 g, 71% yield).

-

Confirm the product identity using mass spectrometry; the molecular ion peak should be observed at m/z 242 ([M+H]⁺).[2]

Diagram 1: Synthesis Workflow of 4-(3-Bromophenyl)morpholine

Caption: A schematic overview of the synthesis process for 4-(3-Bromophenyl)morpholine.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. While specific biological activities for 4-(3-Bromophenyl)morpholine are not well-documented, its structural features suggest potential as an intermediate for the synthesis of more complex molecules. The related isomer, 4-(4-bromophenyl)morpholine, is utilized as a key intermediate in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs. It is plausible that 4-(3-Bromophenyl)morpholine could serve a similar role as a building block in the synthesis of novel compounds for screening in various disease areas.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain that details the involvement of 4-(3-Bromophenyl)morpholine in any particular signaling pathway or its mechanism of action. Researchers investigating this compound would need to conduct initial screening and target identification studies to elucidate its biological function.

Conclusion

4-(3-Bromophenyl)morpholine is a readily synthesizable compound with physicochemical properties that make it an attractive building block for medicinal chemistry. This guide provides the essential information on its identity and a detailed protocol for its preparation. While its specific biological role remains to be elucidated, its structural similarity to other pharmacologically relevant morpholine derivatives suggests its potential as a valuable intermediate in the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity and potential applications of this compound in drug discovery.

References

The Emerging Therapeutic Potential of 4-(3-Bromophenyl)morpholine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. When coupled with a bromophenyl moiety, specifically in the form of 4-(3-Bromophenyl)morpholine, a core structure is created that holds significant promise for the development of novel therapeutic agents. This technical guide consolidates the current understanding and potential biological activities of 4-(3-Bromophenyl)morpholine derivatives, drawing insights from studies on structurally related compounds. The focus is on their potential anticancer, antimicrobial, and enzyme inhibitory activities, providing a foundation for future research and drug discovery endeavors.

Core Chemical Structure

The foundational molecule, 4-(3-Bromophenyl)morpholine, serves as a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the bromine atom on the phenyl ring offers a handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Potential Biological Activities

While direct and extensive research on a wide array of 4-(3-Bromophenyl)morpholine derivatives is still emerging, compelling evidence from structurally similar compounds, particularly those bearing a bromo-substituted phenyl ring attached to a morpholine scaffold, suggests significant potential in several key therapeutic areas.

Anticancer Activity

Morpholine derivatives have been extensively investigated for their anticancer properties. The introduction of a bromophenyl group can enhance this activity. Studies on related morpholine-containing heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazolines | A549 (Lung) | 10.38 ± 0.27 | [1] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |

| Morpholine-benzimidazole-oxadiazole derivatives | HT-29 (Colon) | 3.103 ± 0.979 | [2] |

| Morpholine-acetamide derivatives | ID8 (Ovarian) | 9.40 | [3] |

Note: The compounds listed are structurally related to the core topic and indicate the potential of this class of molecules.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Morpholine derivatives have shown promise in this area. The lipophilicity imparted by the bromophenyl group could enhance the ability of these compounds to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Morpholine Derivatives

| Compound Class | Microorganism | Method | Activity/MIC | Reference |

| Novel morpholine derivatives | Gram-positive & Gram-negative bacteria | Agar well diffusion | Zone of inhibition observed | [4] |

| Morpholine derivatives with azole nucleus | Mycobacterium smegmatis | Microdilution | 15.6 µg/mL | [5] |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Staphylococcus aureus | Microdilution | 38.64 µM | [6] |

Note: The data presented is from studies on related morpholine derivatives to highlight the potential antimicrobial profile.

Enzyme Inhibition

The specific substitution pattern of 4-(3-Bromophenyl)morpholine derivatives makes them attractive candidates for targeting various enzymes implicated in disease. For instance, inhibition of kinases is a well-established strategy in cancer therapy.

One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate with appropriate broth medium.[7]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.[5]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Visualizing Pathways and Workflows

General Synthetic Strategy

The synthesis of 4-(3-Bromophenyl)morpholine derivatives typically involves the initial formation of the core structure followed by diversification. A common method for the synthesis of the core is the Buchwald-Hartwig amination.

Caption: Synthetic scheme for 4-(3-Bromophenyl)morpholine and its derivatives.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the efficient evaluation of the biological activities of newly synthesized compounds.

Caption: A typical workflow for discovering and optimizing bioactive compounds.

Potential Signaling Pathway Inhibition: VEGFR-2

The inhibition of the VEGFR-2 signaling pathway is a promising strategy for cancer treatment. 4-(3-Bromophenyl)morpholine derivatives, based on data from related compounds, could potentially act as inhibitors in this pathway.

Caption: Potential mechanism of action via VEGFR-2 signaling inhibition.

Conclusion and Future Directions

The 4-(3-Bromophenyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally related compounds, derivatives of this core structure are anticipated to exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 4-(3-Bromophenyl)morpholine derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to identify their molecular targets and pathways of action, paving the way for the development of next-generation therapies.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. mdpi.com [mdpi.com]

The 4-Phenylmorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylmorpholine scaffold is a versatile and privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the 4-phenylmorpholine core, including its synthesis, key biological activities, and the structure-activity relationships (SAR) that govern its interactions with important pharmacological targets. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Physicochemical Properties and Synthetic Strategies

The 4-phenylmorpholine moiety, characterized by a morpholine ring attached to a phenyl group via the nitrogen atom, possesses a favorable balance of lipophilicity and hydrophilicity. This contributes to desirable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, in many of its derivatives.

General Synthesis of the 4-Phenylmorpholine Scaffold

The synthesis of the 4-phenylmorpholine core can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriately substituted 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine ring, which is the core of the morpholine structure.

Key Biological Activities and Structure-Activity Relationships

The 4-phenylmorpholine scaffold has been successfully incorporated into molecules targeting a variety of biological pathways, most notably as inhibitors of phosphoinositide 3-kinases (PI3Ks) and as modulators of monoamine transporters.

4-Phenylmorpholine Derivatives as PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K inhibitors have been developed based on the 4-phenylmorpholine scaffold.

The morpholine oxygen in these inhibitors often forms a crucial hydrogen bond with the backbone NH of Val851 in the hinge region of the PI3K active site. Structure-activity relationship studies have shown that substitution on the phenyl ring and modifications of the morpholine ring can significantly impact potency and isoform selectivity.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Cell Proliferation IC50 (µM) (Cell Line) |

| ZSTK474 | 5.0 | 20.8 | 3.9 | 20.8 | 0.58 (A375)[1] |

| Compound 15e | 2.0 | - | - | - | 0.58 (A375)[1] |

| Compound 6a | 9.9 | >100 | 2.5-fold decrease vs ZSTK474 | 2.5-fold decrease vs ZSTK474 | - |

| Compound 6b | 3.7 | 5-fold decrease vs ZSTK474 | 14.6 | - | - |

| Compound 17p | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | - |

Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

4-Phenylmorpholine Derivatives as Monoamine Transporter Modulators

The 4-phenylmorpholine core is also present in a class of compounds that interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are important targets for drugs used to treat a variety of central nervous system disorders, including depression, ADHD, and substance abuse disorders.

Phenmetrazine and its analogs, which feature a 2-phenyl-3-methylmorpholine structure, are well-characterized monoamine transporter substrates and releasers. The substitution pattern on the phenyl ring significantly influences their potency and selectivity for the different transporters.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Phenmetrazine | 1.93 | 1.2 | >10 |

| 2-MPM | 6.74 | 5.2 | >10 |

| 3-MPM | >10 | 5.2 | >10 |

| 4-MPM | 1.93 | 1.2-5.2 | ~1.0 |

| (S,S)-Hydroxybupropion (4a) | 0.63 | 0.18 | Inactive |

MPM refers to methylphenmetrazine. Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to the activation of downstream signaling cascades that regulate cellular processes.

Caption: The PI3K/Akt signaling pathway and the site of action for 4-phenylmorpholine-based inhibitors.

Monoamine Transporter Function

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. This process terminates the signaling event and allows for the recycling of the neurotransmitter. 4-Phenylmorpholine-containing compounds can act as inhibitors of this reuptake process, thereby increasing the concentration and duration of action of the neurotransmitter in the synapse.

Caption: Mechanism of monoamine transporter inhibition by 4-phenylmorpholine derivatives.

Experimental Protocols

Synthesis of 2-(4-methylphenyl)-3-methylmorpholine (4-MPM)

This protocol is adapted from the synthesis of phenmetrazine analogs and serves as a representative example for the synthesis of substituted 2-phenylmorpholine derivatives.

Step 1: Bromination of 4-methylpropiophenone A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure to afford 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Cyclization with Ethanolamine A mixture of 2-bromo-1-(4-methylphenyl)propan-1-one (4.4 mmol, 1.0 g), ethanolamine (16 mmol, 1.0 g), and N,N-diisopropylethylamine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-(4-methylphenyl)-3-methylmorpholine.

In Vitro PI3K Alpha Inhibitor Screening Assay

This protocol provides a general framework for assessing the inhibitory activity of 4-phenylmorpholine derivatives against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (4-phenylmorpholine derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).

-

Add the PI3Kα enzyme and PIP2 substrate mixture to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol details a method to determine the binding affinity of 4-phenylmorpholine derivatives to DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Test compounds (4-phenylmorpholine derivatives)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of the non-labeled inhibitor (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent inhibition for each test compound concentration.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion

The 4-phenylmorpholine scaffold has proven to be a highly valuable core structure in medicinal chemistry, leading to the development of potent and selective modulators of key biological targets. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of new therapeutic agents. The information provided in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing drug discovery and development in this exciting field. Further exploration of the chemical space around the 4-phenylmorpholine core holds significant promise for the identification of novel drug candidates with improved efficacy and safety profiles.

References

Reactivity of the Bromine Atom in 4-(3-Bromophenyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)morpholine is a versatile bifunctional molecule widely utilized as a building block in the synthesis of a diverse array of biologically active compounds. The presence of both a morpholine moiety and a bromine-substituted phenyl ring offers two key points for chemical modification. The morpholine ring can influence physicochemical properties such as solubility and basicity, which are critical in drug design. The bromine atom on the phenyl ring serves as a highly valuable synthetic handle for the introduction of molecular complexity through various cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-(3-bromophenyl)morpholine, focusing on key transformations that are instrumental in medicinal chemistry and materials science. This document details experimental protocols for these reactions, presents quantitative data from analogous systems to guide reaction optimization, and provides visual representations of key reaction pathways.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 4-(3-bromophenyl)morpholine, being attached to an sp²-hybridized carbon of the benzene ring, is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 4-(3-bromophenyl)morpholine.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

-

To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Various | Various | Reflux | - | Moderate to good |

| 4-Bromo-N-((4-bromothiophen-2-yl)methylene)aniline | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 58-72[2] |

| 4-Bromoanisole | 4-Pyridineboronic acid derivatives | Various Pd catalysts | Various | Various | Various | - | High |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.[3]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 4-(3-bromophenyl)morpholine.

Experimental Protocol (General):

A typical protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:[5]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

-

Add an anhydrous, degassed solvent such as toluene.

-

Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Analogous Aryl Bromides:

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (various) | - | NaOtBu | Dioxane | 100 | 0.08 | 90[6] |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[5] |

| p-Tolyl triflate | Morpholine | (NHC)Pd(allyl)Cl (various) | - | NaOtBu | Dioxane | 100 | 0.02 | 70[6] |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Reaction Scheme:

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Stability and Storage of 4-(3-Bromophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(3-Bromophenyl)morpholine. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Physicochemical Properties and Storage

4-(3-Bromophenyl)morpholine is a synthetic organic compound with the molecular formula C₁₀H₁₂BrNO.[1][2] It is commercially available as a yellow or brown liquid.[2] The hydrochloride salt of this compound is also available and is typically a solid that can be stored at room temperature.[3]

Recommended Storage Conditions

To maintain the chemical integrity of 4-(3-Bromophenyl)morpholine, it is imperative to adhere to appropriate storage and handling guidelines. The following table summarizes the recommended conditions based on available safety data sheets and product information.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool place | Minimizes the rate of potential thermal degradation. |

| Light | Away from direct sunlight | Protects against potential photodegradation. |

| Atmosphere | Tightly closed container | Prevents oxidation and contamination. |

| Ventilation | Well-ventilated area | Ensures safety in case of accidental release. |

Incompatibilities

To prevent unintended reactions and degradation, 4-(3-Bromophenyl)morpholine should not be stored with or exposed to the following:

-

Strong acids

-

Strong bases

-

Strong oxidizing agents

-

Strong reducing agents

Stability Profile and Potential Degradation Pathways

While specific, in-depth experimental stability studies on 4-(3-Bromophenyl)morpholine are not extensively available in peer-reviewed literature, a stability profile can be inferred from the chemistry of the morpholine and bromophenyl moieties. The compound is generally considered stable under recommended storage conditions. However, exposure to stress conditions such as hydrolysis, oxidation, photolysis, and elevated temperatures can lead to degradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Hypothetical Degradation Pathways

Based on the chemical structure of 4-(3-Bromophenyl)morpholine, several degradation pathways can be postulated under various stress conditions.

-

Hydrolysis: The ether linkage in the morpholine ring and the carbon-nitrogen bond are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the morpholine ring could potentially occur, although this is less likely than other degradation routes for N-aryl morpholines.

-

Oxidation: The morpholine ring, particularly the nitrogen atom, is susceptible to oxidation. This could lead to the formation of N-oxides or ring-opened products. The aromatic ring could also undergo oxidation, potentially leading to hydroxylated derivatives.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to debromination and the formation of radical species that could further react.[4] UV irradiation can induce direct photolysis of bromophenols.[4]

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The degradation of N-aryl compounds can involve cleavage of the C-N bond and decomposition of the heterocyclic ring.[5]

The following diagram illustrates the potential degradation pathways of 4-(3-Bromophenyl)morpholine under forced degradation conditions.

References

- 1. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 2. 4-(3-Bromophenyl)morpholine | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of poly(aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Health and Safety of 4-(3-Bromophenyl)morpholine

For researchers, scientists, and professionals in drug development, a thorough understanding of the health and safety profile of chemical compounds is paramount. This guide provides comprehensive safety information, handling protocols, and toxicological data for 4-(3-Bromophenyl)morpholine, a compound of interest in medicinal chemistry and materials science.

Compound Identification and Properties

4-(3-Bromophenyl)morpholine is a morpholine derivative with a bromophenyl substituent. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(3-bromophenyl)morpholine | |

| CAS Number | 197846-83-6 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.11 g/mol | [2] |

| Melting Point | 114-118 °C | |

| SMILES | C1COCCN1C2=CC(=CC=C2)Br | |

| InChI | InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(3-Bromophenyl)morpholine is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling 4-(3-Bromophenyl)morpholine to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves should be inspected before use and disposed of properly.[4]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Use only in a well-ventilated area or outdoors.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Store locked up.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide under fire conditions.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel.[4] Keep in suitable, closed containers for disposal.[4]

Toxicological Information

Experimental Workflow: General Handling in a Research Setting

The following diagram illustrates a general workflow for safely handling 4-(3-Bromophenyl)morpholine in a research laboratory.

Caption: A generalized workflow for the safe handling of 4-(3-Bromophenyl)morpholine in a laboratory setting.

Logical Relationship of Emergency Responses

The following diagram outlines the logical progression of actions in an emergency situation involving exposure to 4-(3-Bromophenyl)morpholine.

Caption: Logical flow of actions to be taken in the event of an exposure to 4-(3-Bromophenyl)morpholine.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Do not dispose of with household waste.

This technical guide provides a comprehensive overview of the health and safety information for 4-(3-Bromophenyl)morpholine. It is essential for all personnel handling this compound to be familiar with this information and to adhere to all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. 4-(3-Bromophenyl)morpholine, HCl Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. valsynthese.ch [valsynthese.ch]

Methodological & Application

Application Notes and Protocols: The Use of 4-(3-Bromophenyl)morpholine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules. 4-(3-Bromophenyl)morpholine is a key building block in this context. The morpholine moiety is a privileged structure in drug design, known to improve physicochemical properties such as solubility and metabolic stability, thereby enhancing the pharmacokinetic profile of drug candidates. The Suzuki coupling of 4-(3-Bromophenyl)morpholine with various boronic acids or esters provides a direct route to a diverse library of 4-(3-arylphenyl)morpholine derivatives, which are of significant interest for the development of novel therapeutics, notably as kinase inhibitors.

Reaction Principle and Parameters

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The success of the Suzuki coupling of 4-(3-Bromophenyl)morpholine is contingent on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, often used for its reliability. Other effective catalysts include those with more specialized phosphine ligands that can enhance reactivity, especially with challenging substrates.

-

Base: A base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases are most commonly used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being effective choices. The choice of base can influence reaction rates and yields.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. This biphasic system facilitates the dissolution of both the organic reactants and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).

-

Boronic Acid/Ester: A wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters (e.g., pinacol esters) can be coupled with 4-(3-Bromophenyl)morpholine to generate a diverse set of products. The electronic and steric properties of the boronic acid can affect the reaction efficiency.

Expected Yields with Various Arylboronic Acids

The following table provides a summary of expected yields for the Suzuki coupling of 4-(3-Bromophenyl)morpholine with a selection of representative arylboronic acids. These yields are based on literature reports for analogous aryl bromides and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Arylboronic Acid Partner | Product Structure | Expected Yield Range (%) |

| Phenylboronic acid | 4-(3-phenylphenyl)morpholine | 85 - 95 |

| 4-Methoxyphenylboronic acid | 4-(3-(4-methoxyphenyl)phenyl)morpholine | 88 - 96 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(3-(4-(trifluoromethyl)phenyl)phenyl)morpholine | 80 - 90 |

| Naphthalen-2-ylboronic acid | 4-(3-(naphthalen-2-yl)phenyl)morpholine | 82 - 92 |

| Pyridin-3-ylboronic acid | 4-(3-(pyridin-3-yl)phenyl)morpholine | 75 - 85 |

| Thiophen-3-ylboronic acid | 4-(3-(thiophen-3-yl)phenyl)morpholine | 70 - 85 |

Experimental Protocols

General Protocol for Suzuki Coupling of 4-(3-Bromophenyl)morpholine

This protocol provides a general procedure that can be adapted for the coupling of 4-(3-Bromophenyl)morpholine with various arylboronic acids.

Materials:

-

4-(3-Bromophenyl)morpholine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-Bromophenyl)morpholine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Subsequently, add the palladium catalyst (0.03 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl morpholine product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The biaryl morpholine scaffold synthesized via the Suzuki coupling of 4-(3-Bromophenyl)morpholine is of significant interest in drug discovery, particularly for the development of kinase inhibitors. One of the most critical signaling pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2][3] This pathway regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.

The morpholine moiety in drug candidates can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.[2] The biaryl structure allows for additional interactions with the protein, further enhancing binding affinity and selectivity. The Suzuki coupling provides a modular and efficient method to synthesize a wide array of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Below are diagrams illustrating the Suzuki coupling reaction, a general experimental workflow, and the targeted PI3K/Akt/mTOR signaling pathway.

Caption: Suzuki Coupling Catalytic Cycle.

Caption: General Experimental Workflow.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 4-(3-(morpholin-4-yl)phenyl)morpholine